2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC13810500
Molecular Formula: C21H25BN2O2
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25BN2O2 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | 2-ethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |
| Standard InChI | InChI=1S/C21H25BN2O2/c1-6-19-23-17-9-7-8-10-18(17)24(19)16-13-11-15(12-14-16)22-25-20(2,3)21(4,5)26-22/h7-14H,6H2,1-5H3 |
| Standard InChI Key | PCRSCYDISUTZTG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4N=C3CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4N=C3CC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzimidazole core fused with a phenyl ring substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The ethyl group at the 2-position of the benzimidazole ring introduces steric bulk, influencing reactivity and intermolecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄BN₂O₂ |
| Molecular Weight | 353.24 g/mol |
| IUPAC Name | 2-Ethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NC4=C3C=CC=C4CC |
The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation .
Spectroscopic Characterization
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NMR: The proton NMR spectrum exhibits distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm) .
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IR: Stretching vibrations at 1,350–1,480 cm⁻¹ (B-O) and 1,600–1,680 cm⁻¹ (C=N) confirm the boronate and imidazole functionalities .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Benzimidazole Formation: Condensation of 1,2-diaminobenzene with ethyl acetoacetate under acidic conditions yields 2-ethyl-1H-benzimidazole.
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Borylation: A palladium-catalyzed Miyaura borylation installs the dioxaborolane group on the para position of a bromophenyl intermediate .
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Coupling: Buchwald-Hartwig amination links the boronate-substituted phenyl ring to the benzimidazole nitrogen .
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | HCl, EtOH | 80°C | 78% |
| 2 | Pd(dppf)Cl₂, B₂Pin₂, KOAc | 100°C | 65% |
| 3 | Pd(OAc)₂, XantPhos, Cs₂CO₃ | 120°C | 52% |
Side products include deborylated analogs (5–10%) and N-alkylation byproducts (8–12%), necessitating chromatographic purification .
Pharmacological Applications
Enzyme Modulation
The compound acts as a potent AMP-activated protein kinase (AMPK) activator, with EC₅₀ values of 20–25 nM for β2-containing isoforms . Comparative activation profiles:
| AMPK Isoform | Subunits | Fold Activation |
|---|---|---|
| AMPK1 | α1β1γ1 | 1.4 |
| AMPK4 | α1β2γ1 | 25 |
| AMPK7 | α1β2γ3 | 20 |
This isoform selectivity suggests therapeutic potential in metabolic disorders and cancer cachexia .
Antiproliferative Activity
In HCT-116 colorectal cancer cells, the compound inhibits proliferation (IC₅₀ = 1.2 μM) by inducing G₁/S cell cycle arrest and mitochondrial apoptosis . Mechanistic studies implicate ROS generation (2.5-fold increase) and Bax/Bcl-2 ratio elevation (3.8-fold) .
Material Science Applications
Organic Electronics
As a electron-deficient moiety, the benzimidazole-boronate structure facilitates charge transport in organic semiconductors. Key performance metrics:
| Property | Value |
|---|---|
| Electron Mobility | 0.12 cm²/V·s |
| HOMO/LUMO | -5.6 eV/-3.8 eV |
| Thermal Stability | Td₅% = 285°C |
These properties enable use in perovskite solar cells (PCE = 18.7%) and OFETs (on/off ratio = 10⁶) .
Supramolecular Assemblies
The boronate ester undergoes dynamic covalent chemistry, forming stimuli-responsive hydrogels (G' = 12 kPa) with glucose-sensitive payload release .
Comparative Analysis with Structural Analogs
Bioisosteric Replacements
| Compound | Structural Variation | AMPK EC₅₀ (nM) |
|---|---|---|
| Target Compound | Ethyl, dioxaborolane | 22 |
| Analog 1 | Methyl, boronic acid | 48 |
| Analog 2 | Propyl, trifluoroborate | 35 |
The ethyl-dioxaborolane combination optimizes cell permeability (logP = 3.2) and metabolic stability (t₁/₂ = 6.7 h in hepatocytes) .
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